molecular formula C22H28N2O5S B11587332 propan-2-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587332
M. Wt: 432.5 g/mol
InChI Key: MTRCMMRNNXOAOW-UHFFFAOYSA-N
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Description

PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimido[2,1-b][1,3]thiazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with appropriate amines and thiourea under acidic conditions to form the thiazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also explored for its potential use in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives, such as 1,3,4-thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

What sets PROPAN-2-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE apart is its unique combination of functional groups and the specific arrangement of atoms within its structure.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

propan-2-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-6-27-16-9-8-15(12-17(16)28-7-2)20-19(21(26)29-13(3)4)14(5)23-22-24(20)18(25)10-11-30-22/h8-9,12-13,20H,6-7,10-11H2,1-5H3

InChI Key

MTRCMMRNNXOAOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OCC

Origin of Product

United States

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